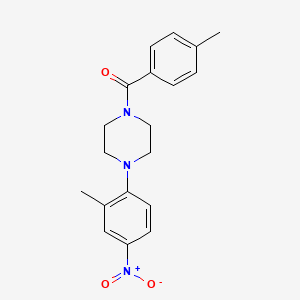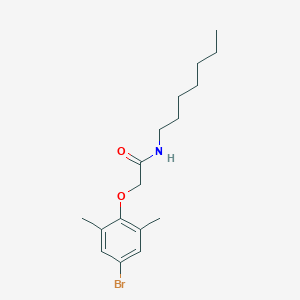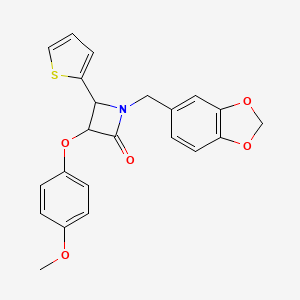
1-(4-methylbenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine
描述
1-(4-methylbenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as MBNP and belongs to the class of piperazine derivatives. MBNP has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and depression.
作用机制
The mechanism of action of MBNP is not fully understood. However, studies have shown that MBNP works by inhibiting various signaling pathways that are involved in cancer cell growth and proliferation. MBNP has been shown to inhibit the Akt/mTOR pathway, which is a major signaling pathway that regulates cell growth and survival. Furthermore, MBNP has been shown to inhibit the NF-kB pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects
MBNP has been shown to have several biochemical and physiological effects. Studies have shown that MBNP inhibits the activity of various enzymes, including matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2). MMPs and COX-2 are enzymes that are involved in cancer cell invasion and inflammation, respectively. Furthermore, MBNP has been shown to induce the production of reactive oxygen species (ROS), which are molecules that play a crucial role in cell signaling and apoptosis.
实验室实验的优点和局限性
MBNP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it an ideal compound for in vitro studies. Furthermore, MBNP has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of MBNP is that it has poor solubility in aqueous solutions, which may limit its use in some experiments.
未来方向
There are several future directions for the study of MBNP. One direction is to further investigate the mechanism of action of MBNP. Understanding the exact signaling pathways that MBNP inhibits could lead to the development of more targeted cancer therapies. Another direction is to study the potential use of MBNP in combination with other cancer therapies. Combining MBNP with other drugs could enhance its efficacy and reduce the risk of drug resistance. Finally, future studies could investigate the potential use of MBNP in other diseases, such as depression and anxiety.
科学研究应用
MBNP has been studied extensively for its potential use in the treatment of cancer. Several studies have shown that MBNP inhibits the growth of various cancer cells, including breast, lung, and colon cancer cells. MBNP works by inducing apoptosis, a process that leads to programmed cell death in cancer cells. Furthermore, MBNP has been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
In addition to cancer treatment, MBNP has also been studied for its potential use in the treatment of Alzheimer's disease. Alzheimer's disease is a neurodegenerative disorder that is characterized by the accumulation of beta-amyloid plaques in the brain. MBNP has been shown to inhibit the formation of beta-amyloid plaques, thereby reducing the progression of Alzheimer's disease.
属性
IUPAC Name |
[4-(2-methyl-4-nitrophenyl)piperazin-1-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-3-5-16(6-4-14)19(23)21-11-9-20(10-12-21)18-8-7-17(22(24)25)13-15(18)2/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLTXRXZHWOQFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methyl-4-nitrophenyl)piperazin-1-yl](4-methylphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-chlorophenyl)-4-{[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4141053.png)
![2-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141062.png)

![4-[5-bromo-2-(cyclopentyloxy)phenyl]-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4141079.png)
![2-[4-(5-benzoyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-ethoxyphenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B4141091.png)
![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B4141093.png)
![2-(4-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)phenol](/img/structure/B4141096.png)
![ethyl 2-(2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)propanoate hydrochloride](/img/structure/B4141100.png)
![N-{[2-(allyloxy)-1-naphthyl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B4141119.png)

![2-({5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4141138.png)
![methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate](/img/structure/B4141144.png)
![1-(3-bromophenyl)-7-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141152.png)
![1-{1-[2-(allylamino)benzoyl]piperidin-4-yl}-2-phenylethanol](/img/structure/B4141164.png)